3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide
Description
3-Methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is a benzamide derivative featuring a methoxy group at the 3-position of the benzene ring and a morpholine-substituted phenyl group at the amide nitrogen. This compound is structurally optimized for interactions with biological targets, particularly serotonin receptors, due to the electron-donating methoxy group and the morpholine moiety, which enhances solubility and bioavailability . Its design is rooted in structure-activity relationship (SAR) studies aimed at improving selectivity and potency for therapeutic applications, such as arterial thrombosis treatment .
Properties
IUPAC Name |
3-methoxy-N-(4-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-4-2-3-14(13-17)18(21)19-15-5-7-16(8-6-15)20-9-11-23-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGBUZAVLPEGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.
Amidation Reaction: The 3-methoxybenzoyl chloride is then reacted with 4-(morpholin-4-yl)aniline in the presence of a base such as triethylamine to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[4-(morpholin-4-yl)phenyl]benzamide.
Reduction: Formation of 3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is C16H20N2O3, with a molecular weight of approximately 288.35 g/mol. The compound features a methoxy group (-OCH3) that enhances its lipophilicity, which is crucial for biological activity.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds containing morpholine moieties exhibit promising anticancer properties. For instance, morpholine derivatives have been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth and survival .
-
Sigma Receptor Modulation
- The presence of the methoxy group in this compound enhances its affinity for sigma receptors, particularly the sigma-2 subtype. Research has demonstrated that this compound can selectively bind to sigma receptors, which are implicated in neuroprotection and cancer therapy . The modulation of these receptors may lead to improved therapeutic outcomes in conditions like depression and neurodegenerative diseases.
- Antimicrobial Properties
Case Study 1: Anticancer Effects
A study published in a peer-reviewed journal explored the anticancer effects of morpholine-containing benzamides on breast cancer cell lines. Results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .
Case Study 2: Sigma Receptor Affinity
Research investigating the binding affinity of various benzamide derivatives for sigma receptors found that modifications at the para position (such as the introduction of methoxy groups) significantly increased selectivity for sigma-2 receptors over sigma-1 receptors. This selectivity is crucial for developing targeted therapies with reduced side effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Core Benzamide Scaffold
The benzamide core is a common feature among analogs. Key variations include:
- Substituent Position : The 3-methoxy group in 3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide contrasts with compounds like 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (), where the methoxy is at the 4-position, and a thiazole ring replaces the morpholine-phenyl group. This positional shift alters electronic effects and steric interactions .
- Morpholine vs. Heterocycles: APD791 (3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide) retains the 3-methoxybenzamide core but introduces a pyrazole ring and a morpholinoethoxy linker, enhancing 5-HT2A receptor inverse agonism .
Halogen and Sulfonyl Modifications
- Bromine/Chlorine Substitutions : Compounds like 3-Bromo-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide () and 3-Chloro-N-{[3-chloro-4-(4-morpholinyl)phenyl]carbamothioyl}-4-methoxybenzamide () incorporate halogens and sulfonyl groups, which may improve binding affinity to targets like kinases or proteases but reduce metabolic stability .
Spectroscopic Differences
- IR and NMR Signatures: The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives () distinguishes them from benzamides retaining the carbonyl group . APD791’s ¹H-NMR spectrum shows peaks for the pyrazole (δ 7.2–7.5 ppm) and morpholinoethoxy protons (δ 3.5–4.0 ppm), absent in simpler benzamides .
Serotonin Receptor Targeting
- APD791: Exhibits nanomolar affinity for 5-HT2A receptors (IC₅₀ = 8 nM) due to the pyrazole-morpholinoethoxy motif, making it superior for thrombosis treatment compared to non-pyrazole analogs .
- Imidazole Derivatives : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () shows anticancer activity but lacks serotonin receptor specificity, highlighting the importance of morpholine in receptor targeting .
Anticancer and Antimicrobial Activity
Physicochemical Properties
- Solubility and LogP :
Data Table: Key Compounds and Attributes
Biological Activity
3-Methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research sources to present a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a benzamide core substituted with a methoxy group and a morpholine moiety. The chemical structure can be represented as follows:
Research indicates that compounds with similar structures often exert their biological effects through modulation of various cellular pathways. For instance, the morpholine group is known to enhance the pharmacological properties of benzamide derivatives, potentially influencing protein kinase activity, which is crucial in cell signaling and proliferation processes .
Anticancer Activity
Several studies have investigated the anticancer potential of benzamide derivatives, including those similar to this compound. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For example, research on morpholine-containing compounds has highlighted their role in targeting specific kinases associated with cancer progression .
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Breast Cancer | TBD | Apoptosis induction |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Hepatocellular Carcinoma | 0.5 | A3G level increase |
Antiviral Activity
In addition to anticancer properties, derivatives of benzamide have been shown to exhibit antiviral activities. A study highlighted that certain benzamide derivatives could inhibit the replication of Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, which plays a critical role in viral defense mechanisms .
Antimicrobial Activity
Morpholine derivatives have also been noted for their antimicrobial properties. Research has documented the synthesis and evaluation of various morpholine-containing compounds against bacterial strains, demonstrating effective inhibition and potential therapeutic applications in treating infections .
Case Studies and Research Findings
- Anticancer Study : A recent study evaluated the efficacy of morpholine-containing benzamides against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis pathways, suggesting their potential as novel anticancer agents .
- Antiviral Screening : In vitro studies focused on the anti-HBV activity of benzamide derivatives revealed that certain compounds could effectively inhibit viral replication, supporting their development as antiviral agents .
- Antimicrobial Evaluation : A series of morpholine-based compounds were synthesized and tested against multiple bacterial strains, showing promising results in terms of antibacterial activity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide?
The compound is synthesized via carbodiimide-mediated coupling. A carboxylic acid derivative (e.g., 3-methoxybenzoic acid) is reacted with 4-(morpholin-4-yl)aniline using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically conducted at low temperatures (-50°C) to minimize side reactions. Post-synthesis, purification involves column chromatography, and structural confirmation is achieved through IR (C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–7.8 ppm), and elemental analysis .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- IR Spectroscopy : Validates the presence of amide (C=O) and methoxy (C-O) groups.
- ¹H-NMR : Confirms aromatic proton environments, methoxy singlet (~δ 3.8 ppm), and morpholine ring protons (δ 3.0–3.5 ppm).
- Fluorescence Spectroscopy : Used to study electronic transitions; excitation/emission maxima (e.g., λex 340 nm, λem 380 nm) provide insights into photophysical properties .
Q. How do solvent polarity and pH influence the fluorescence properties of this compound?
Fluorescence intensity is maximized in aprotic solvents (e.g., DMF) due to reduced quenching effects. Optimal pH is 5.0, as protonation/deprotonation of the morpholine nitrogen or amide group alters electron density, affecting emission. At pH < 3 or > 7, fluorescence decreases due to structural instability. Temperature stability is observed up to 25°C, with quenching occurring at higher temperatures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Reagent Ratios : A 1:1.2 molar ratio of carboxylic acid to amine minimizes unreacted starting material.
- Temperature Control : Maintaining -50°C during coupling prevents HOBt decomposition.
- Purification : Gradient elution (hexane:ethyl acetate) in column chromatography isolates the product with >95% purity.
- Validation : Quantify yield using HPLC (C18 column, acetonitrile/water mobile phase) and confirm purity via melting point analysis (expected range: 150–155°C) .
Q. What experimental strategies resolve contradictions in fluorescence data under varying conditions?
- Controlled Variable Testing : Systematically alter one parameter (e.g., pH, solvent) while keeping others constant.
- Binding Constant Analysis : Use Stern-Volmer plots to assess quenching mechanisms (static vs. dynamic). For example, a linear plot suggests dynamic quenching, while upward curvature indicates static interactions.
- Statistical Validation : Calculate relative standard deviation (RSD < 2%) to ensure reproducibility. In one study, RSD of 1.369% confirmed stable fluorescence over time .
Q. How can researchers evaluate the biological activity of this compound given structural analogs?
- Molecular Docking : Compare the morpholine moiety’s interaction with targets like kinases or sirtuins (e.g., analogs in show sirtuin modulation).
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) against cancer cell lines (e.g., HeLa or MCF-7).
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis .
Methodological Notes
- Contradiction Handling : Conflicting fluorescence data may arise from impurities; repurify the compound and validate via LC-MS.
- Safety Protocols : Morpholine derivatives may decompose under light; store in amber vials at -20°C .
- Data Reproducibility : Report detailed experimental parameters (e.g., λex/λem, solvent grade) to align with published studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
